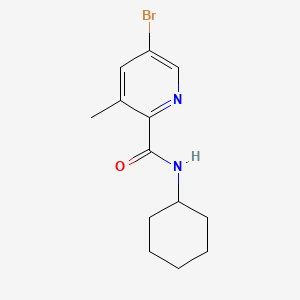

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide

Beschreibung

Structural Characteristics

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide exhibits a complex molecular structure characterized by multiple functional groups that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C₁₃H₁₇BrN₂O and a molecular weight of 297.19 grams per mole. The structural framework consists of a pyridine ring system serving as the core heterocyclic unit, with specific substitutions that define its chemical behavior and biological activity.

The pyridine ring bears three significant substituents that determine the compound's overall characteristics. At the 5-position relative to the nitrogen atom, a bromine atom provides electronic and steric effects that influence the molecule's reactivity patterns. The 3-position contains a methyl group that contributes to the compound's lipophilic character and affects its molecular conformation. The 2-position features a carboxamide functional group with a cyclohexyl substituent attached to the nitrogen atom, creating an N-cyclohexyl carboxamide moiety that significantly impacts the molecule's three-dimensional structure and binding properties.

The spatial arrangement of these substituents creates a molecule with specific geometric constraints and electronic distributions. The cyclohexyl group adopts chair conformations that influence the overall molecular shape and potential interactions with biological targets. The bromine atom at the 5-position introduces significant electronegativity differences that affect the electron density distribution across the pyridine ring system.

Table 1: Fundamental Molecular Properties

The computational chemistry data reveals important physicochemical parameters that influence the compound's behavior in various environments. The topological polar surface area measures 41.99 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics. The calculated logarithmic partition coefficient value of 3.21502 suggests significant lipophilicity, which influences the compound's distribution in biological systems.

The hydrogen bonding capacity includes two hydrogen bond acceptors and one hydrogen bond donor, properties that determine the molecule's ability to form intermolecular interactions with biological targets and solvents. The rotatable bond count of two indicates relatively limited conformational flexibility, which can contribute to selectivity in biological interactions.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on heterocyclic carboxamide derivatives and their potential therapeutic applications. The compound's synthesis and characterization represent part of systematic investigations into pyridine-based molecular frameworks that began gaining prominence in pharmaceutical research during the early 21st century.

Historical precedents for this compound class can be traced to foundational work on pyridine carboxamides, which established the importance of positional substitution patterns in determining biological activity. Early research demonstrated that modifications to the pyridine ring system, particularly through halogen substitution and carboxamide functionalization, could significantly alter pharmacological properties and enzyme inhibition profiles.

The specific structural motif represented by this compound reflects strategic design principles that evolved from structure-activity relationship studies in heterocyclic chemistry. Researchers recognized that bromine substitution at the 5-position of pyridine rings could enhance binding affinity and selectivity for certain biological targets, while cyclohexyl groups on carboxamide nitrogen atoms could improve pharmacokinetic properties.

Patent literature from the late 2000s documented synthetic methodologies for preparing related brominated pyridine derivatives, establishing foundational chemistry that enabled the eventual synthesis of this specific compound. A notable Chinese patent from 2009 described efficient methods for preparing 5-bromo-2-methylpyridine intermediates, which provided crucial synthetic pathways for accessing the broader family of brominated pyridine carboxamides.

The compound's emergence as a research target coincided with increasing recognition of heterocyclic carboxamides as privileged structures in medicinal chemistry. This recognition stemmed from their demonstrated ability to interact with diverse biological targets while maintaining favorable drug-like properties. The specific combination of structural features in this compound represents an optimization of these design principles.

Significance in Heterocyclic and Medicinal Chemistry

This compound occupies an important position within the broader landscape of heterocyclic medicinal chemistry due to its unique combination of structural features and demonstrated biological activities. The compound exemplifies key design principles that have proven successful in developing bioactive molecules, particularly in the context of enzyme inhibition and therapeutic target modulation.

The significance of this compound extends beyond its individual properties to represent broader trends in heterocyclic drug design. Pyridine carboxamides have emerged as privileged scaffolds in medicinal chemistry, demonstrating remarkable versatility in binding to diverse biological targets. The specific substitution pattern present in this compound reflects sophisticated understanding of structure-activity relationships that guide modern pharmaceutical research.

Recent investigations have revealed the compound's potential relevance to multiple therapeutic areas. Research published in peer-reviewed journals has documented the antiproliferative activities of structurally related heterocyclic carboxamides against various cell lines, suggesting potential applications in oncology research. These studies have identified compounds with effective concentration values in the micromolar range, demonstrating significant biological potency that justifies continued investigation.

The compound's structural framework provides an excellent platform for medicinal chemistry optimization efforts. The presence of multiple modifiable positions allows researchers to systematically explore structure-activity relationships and develop derivatives with enhanced properties. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties.

Table 2: Comparative Analysis of Related Pyridine Carboxamide Derivatives

Contemporary research has highlighted the importance of halogenated heterocycles in drug discovery, with brominated pyridines serving as particularly valuable building blocks. The strategic placement of bromine atoms can enhance binding interactions through halogen bonding, improve metabolic stability, and provide synthetic handles for further elaboration. These properties make this compound a valuable tool compound for chemical biology applications and lead optimization efforts.

The compound's significance is further enhanced by its potential role in understanding fundamental principles of molecular recognition and enzyme inhibition. Studies of pyridine carboxamide derivatives have contributed to broader understanding of how heterocyclic scaffolds interact with biological targets, providing insights that inform the design of next-generation therapeutic agents. The specific combination of substituents in this compound offers opportunities to explore unique binding modes and selectivity profiles that may not be achievable with other structural frameworks.

Eigenschaften

IUPAC Name |

5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-9-7-10(14)8-15-12(9)13(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMPNAZTFUAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448191 | |

| Record name | 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244139-63-7 | |

| Record name | 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 3-Methylpyridine-2-Carboxylic Acid

The synthesis begins with bromination of 3-methylpyridine-2-carboxylic acid. The carboxylic acid group acts as a meta-directing group , enabling electrophilic substitution at the 5-position of the pyridine ring.

Reagents and Conditions

- Brominating Agent : Bromine (Br₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

- Mechanism : Electrophilic aromatic substitution facilitated by the electron-withdrawing carboxylic acid group.

- Yield : 60–70% after recrystallization from ethanol/water.

Reaction Scheme

$$

\text{3-Methylpyridine-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4, 0^\circ\text{C}} \text{5-Bromo-3-methylpyridine-2-carboxylic acid}

$$

Amidation with Cyclohexylamine

The brominated intermediate is converted to the target amide via acid chloride formation.

Reagents and Conditions

- Acid Chloride Formation : Thionyl chloride (SOCl₂) under reflux (70°C, 2 h).

- Amidation : Cyclohexylamine in dichloromethane (DCM) with triethylamine (Et₃N) as base (0°C to room temperature, 12 h).

- Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme

$$

\text{5-Bromo-3-methylpyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Cyclohexylamine}} \text{5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide}

$$

Advantages

- Straightforward two-step process.

- High regioselectivity due to carboxylic acid directing effects.

Limitations

- Handling corrosive bromine and SOCl₂ requires specialized equipment.

Palladium-Catalyzed C–H Bromination of Preformed Amide

Synthesis of N-Cyclohexyl-3-Methylpyridine-2-Carboxamide

The amide is synthesized first to leverage its directing effects for subsequent bromination.

Reagents and Conditions

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF (room temperature, 6 h).

- Yield : 85–90% after precipitation.

Reaction Scheme

$$

\text{3-Methylpyridine-2-carboxylic acid} + \text{Cyclohexylamine} \xrightarrow{\text{EDCl/HOBt}} \text{N-Cyclohexyl-3-methylpyridine-2-carboxamide}

$$

Palladium-Mediated Bromination

The preformed amide undergoes directed C–H bromination using palladium catalysis.

Reagents and Conditions

- Catalyst : Pd(OAc)₂ (5 mol%) with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C (12 h).

- Ligand : 2,2'-Bipyridyl enhances regioselectivity.

- Yield : 70–75% after purification.

Reaction Scheme

$$

\text{N-Cyclohexyl-3-methylpyridine-2-carboxamide} \xrightarrow[\text{NBS, DMF}]{\text{Pd(OAc)}_2} \text{this compound}

$$

Advantages

- Avoids handling Br₂ directly.

- High functional group tolerance.

Limitations

- Cost of palladium catalysts.

- Requires rigorous exclusion of moisture.

One-Pot Multicomponent Reaction

Isocyanide-Based Approach

A convergent strategy employs an isocyanide-mediated multicomponent reaction (MCR) to assemble the pyridine core with pre-installed substituents.

Reagents and Conditions

- Components : 5-Bromo-2-cyano-3-methylpyridine, cyclohexyl isocyanide, and acetic acid.

- Solvent : Methanol at 60°C (8 h).

- Yield : 50–55% after recrystallization.

Mechanism

The reaction proceeds via a Ugi-type pathway, forming the amide bond in situ.

Advantages

- Atom-economical and step-efficient.

Limitations

- Moderate yield due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Cost | Scalability |

|---|---|---|---|---|

| Direct Bromination | Bromination → Amidation | 60–70% | Low | High |

| Pd-Catalyzed Bromination | Amidation → Directed C–H Bromination | 70–75% | High | Moderate |

| Multicomponent Reaction | One-pot synthesis | 50–55% | Moderate | Low |

Optimization Strategies

Solvent and Temperature Effects

Catalytic System Tuning

Green Chemistry Approaches

- Method 1 : Substituting SOCl₂ with polymer-supported carbodiimide reduces waste generation.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the carboxamide moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the methyl group or carboxamide moiety.

Reduction Products: Reduced forms of the carboxamide group or other functional groups present.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Orexin Receptor Antagonism

One of the primary applications of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide is as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. Compounds that inhibit these receptors are being investigated for their potential to treat conditions such as:

- Sleep Disorders : Including insomnia and narcolepsy.

- Pain Management : Targeting conditions like postoperative pain, neuralgia, and chronic pain syndromes.

- Neurodegenerative Disorders : Such as Alzheimer's disease and other cognitive impairments linked to orexin dysregulation .

Anticancer Activity

Recent studies have indicated that derivatives of pyridine carboxamides, including this compound, may exhibit anticancer properties. Research involving palladium(II) complexes with similar structural motifs has shown promising results against breast cancer cell lines (MDA-MB-231 and MCF-7). These studies utilized MTT assays to evaluate cell viability and apoptosis induction, demonstrating that certain complexes exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Mechanistic Insights

3.1 Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and various biological targets, particularly tyrosine kinases involved in cancer progression. The binding affinity and interaction profiles suggest that this compound could effectively inhibit signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the biological system and the specific activity being investigated .

Vergleich Mit ähnlichen Verbindungen

3-Methylpyridine-2-carboxamide: Lacks the bromine and cyclohexyl groups, resulting in different chemical properties and reactivity.

5-Bromo-2-methylpyridine: Similar structure but without the carboxamide and cyclohexyl groups, leading to different applications and reactivity.

Uniqueness: 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide is unique due to the combination of the bromine atom, methyl group, and cyclohexyl group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .

Biologische Aktivität

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide (CAS Number: 244139-63-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure characterized by a bromine atom, a methyl group, and a cyclohexyl moiety attached to the pyridine ring, which may influence its pharmacological properties.

- Molecular Formula : C13H17BrN2O

- Molecular Weight : 297.19 g/mol

- IUPAC Name : 5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and cyclohexyl group may enhance its lipophilicity, facilitating membrane permeability and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : There is emerging evidence supporting the anticancer activity of this compound, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, where it was found to inhibit nuclear factor kappa B (NF-kB) activation in macrophages. This inhibition led to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound could be a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyridine-2-carboxamide | Lacks bromine and cyclohexyl groups | Limited antimicrobial activity |

| 5-Bromo-2-methylpyridine | Similar structure without carboxamide | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine-carboxylic acid derivatives and cyclohexylamine. For example, intermediates like 5-bromo-3-methylpyridine-2-carboxylic acid can be activated using coupling reagents (e.g., HATU or EDCI) and reacted with cyclohexylamine under inert conditions. Alternative routes may use reductive amination or nucleophilic substitution of brominated pyridine precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and substituent integration.

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cyclohexyl group conformation) and hydrogen-bonding interactions, as demonstrated in analogous carboxamide structures .

- HPLC-MS : Validates purity (>95%) and molecular weight confirmation .

Q. How is the bromine substituent leveraged in further functionalization?

- Methodological Answer : The bromine atom at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution (e.g., with amines or thiols). Reaction conditions (catalyst, solvent, temperature) must be optimized to avoid pyridine ring degradation .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during amide bond formation?

- Methodological Answer :

- Coupling reagent selection : Use of HATU over DCC reduces racemization risk.

- Temperature control : Reactions performed at 0–5°C minimize thermal degradation.

- Protecting groups : Temporary protection of the pyridine nitrogen (e.g., as a hydrochloride salt) prevents unwanted coordination with metal catalysts .

Q. How can researchers optimize reaction yields for introducing the cyclohexylamide group?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst additives : DMAP (4-dimethylaminopyridine) accelerates acylation kinetics.

- Stoichiometry : A 1.2:1 molar ratio of cyclohexylamine to carboxylic acid derivative ensures complete conversion .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., bromine for nucleophilic attack).

- Molecular docking : Simulates binding interactions with target proteins (e.g., kinase inhibitors) to prioritize in vitro testing .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Purity validation : Contaminants (e.g., unreacted starting materials) may skew results. Use HPLC-MS for batch consistency.

- Assay standardization : Differences in cell lines, incubation times, or solvent systems (DMSO vs. ethanol) require harmonization.

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. bromo substituents) to isolate electronic effects .

Q. What are the challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent selection : Ethanol or acetonitrile/water mixtures promote slow crystallization.

- Temperature gradients : Gradual cooling from reflux to room temperature avoids amorphous precipitates.

- H-bond donors/acceptors : The carboxamide group facilitates dimer formation, aiding crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.